

Strategic Utilization of Pyrazole Scaffolds in Next-Generation Agrochemicals

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Compound of Interest

Compound Name: 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole

CAS No.: 101771-62-4

Cat. No.: B2887817

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Abstract

The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in modern agrochemical discovery due to its unique electronic properties, high stability, and capacity for diverse substitution patterns.[1][2] This guide details the application of pyrazole derivatives across three primary domains: Succinate Dehydrogenase Inhibitor (SDHI) fungicides, Ryanodine Receptor (RyR) modulating insecticides, and HPPD/PPO-inhibiting herbicides. We provide validated synthetic workflows, mechanistic insights, and standardized bioassay protocols to accelerate lead optimization and efficacy testing.

Part 1: Chemical Space & Synthetic Architecture

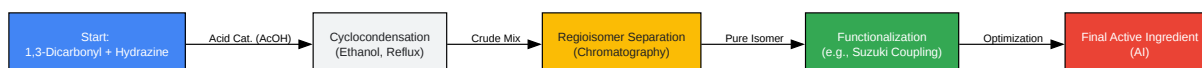
The Pyrazole Advantage

The pyrazole moiety offers a distinct balance of lipophilicity and polarity (LogP), crucial for phloem/xylem mobility in plants and cuticular penetration in insects. Its nitrogen atoms serve as versatile hydrogen bond acceptors/donors, facilitating high-affinity binding to enzyme active sites (e.g., the ubiquinone binding pocket of Complex II).

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: To synthesize a core pyrazole scaffold suitable for subsequent carboxamide functionalization (common in SDHI and RyR active compounds).

Workflow Visualization



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Caption: Logical workflow for the Knorr-type synthesis and subsequent optimization of pyrazole agrochemicals.

Step-by-Step Methodology

- Reactant Preparation: Dissolve 1.0 eq of the appropriate 1,3-diketone (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate for fluorinated derivatives) in Ethanol (0.5 M concentration).
- Cyclization: Add 1.0 eq of the substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).
 - Expert Insight: If using unsymmetrical diketones, the reaction yields a mixture of regioisomers (1,3- vs 1,5-isomers). Control regioselectivity by adjusting solvent polarity or using Lewis acid catalysts like Lithium Perchlorate () to stabilize specific transition states [1].
- Catalysis: Add 2-3 drops of Glacial Acetic Acid. Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Work-up: Evaporate solvent in vacuo. Redissolve residue in Ethyl Acetate; wash with and Brine.[2] Dry over

[2]

- Purification: Isolate the desired isomer using Flash Column Chromatography.

- Validation: Confirm structure via

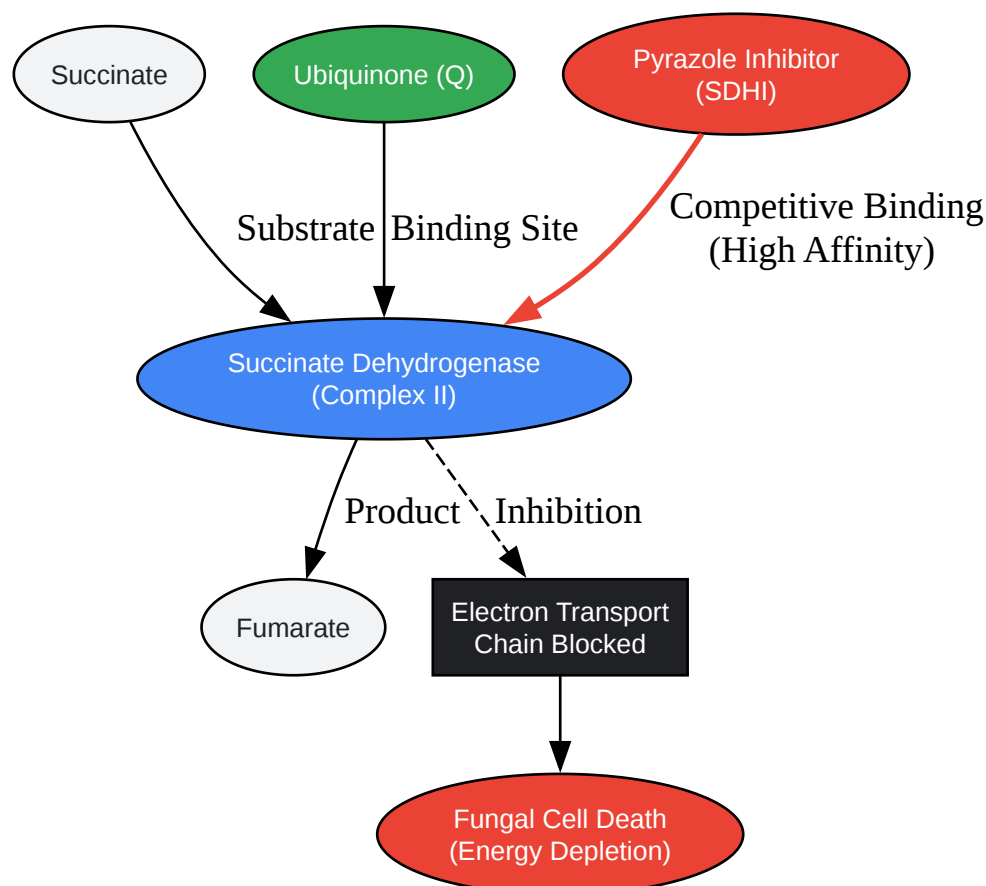
-NMR.[3][4] The position of the pyrazole proton or substituent shifts significantly between isomers.

Part 2: Fungicidal Applications (SDHI Focus)

Mechanism of Action: Respiratory Blockade

Pyrazole-carboxamides (e.g., Fluxapyroxad, Benzovindiflupyr) function as Succinate Dehydrogenase Inhibitors (SDHIs).[2] They bind to the ubiquinone-binding pocket (Site II) of Complex II in the mitochondrial respiratory chain, halting ATP production.

Signaling Pathway Visualization



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Caption: Mechanism of SDHI fungicides disrupting mitochondrial respiration at Complex II.[2]

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine the EC50 (Effective Concentration for 50% inhibition) of novel pyrazole derivatives against phytopathogens like *Rhizoctonia solani* or *Sclerotinia sclerotiorum*.

Materials:

- Potato Dextrose Agar (PDA)
- Sterile Petri dishes (90 mm)
- Test compounds dissolved in DMSO (Stock: 10,000 mg/L)
- Fungal mycelial plugs (5 mm diameter)

Procedure:

- Media Preparation: Autoclave PDA media. While molten (~50°C), add the test compound to achieve final concentrations of 50, 25, 12.5, 6.25, 3.125, and 0 mg/L.
 - Control: Prepare plates with DMSO only (0.5% v/v maximum) to ensure solvent does not inhibit growth.
- Inoculation: Place a 5 mm mycelial plug (active growth margin) face-down in the center of each plate.
- Incubation: Incubate at 25°C ± 1°C in the dark for 48–72 hours (until control plates reach 3/4 diameter).
- Measurement: Measure colony diameter (cross-method: two perpendicular measurements).
- Calculation:

Where

= Control diameter,

= Treatment diameter.

- o Analysis: Perform regression analysis (Log-concentration vs. Probit-inhibition) to calculate EC50.

Comparative Data: Pyrazole Efficacy (Literature Baselines)

Compound Class	Target Pathogen	Reference EC50 (mg/L)	Commercial Standard
Pyrazole-thiazole carboxamide	Rhizoctonia cerealis	1.09 - 4.95 [2]	Thifluzamide (23. [5]09)
Pyrazole-4-carboxamide ether	Rhizoctonia solani	0.046 [3]	Fluxapyroxad (0.103)

| Novel SDHI Derivative | Valsa mali | 1.77 [4] | Boscalid (9.19) |

Part 3: Insecticidal Applications (Ryanodine Receptor Focus)

Mechanism: Calcium Channel Modulation

Modern pyrazole insecticides (e.g., Chlorantraniliprole analogs) activate the Ryanodine Receptor (RyR) in insect muscle cells. This causes an uncontrolled release of Calcium (

) from the sarcoplasmic reticulum, leading to muscle paralysis and death.

Protocol 3: Leaf-Dip Bioassay (Lepidoptera)

Objective: Assess LC50 (Lethal Concentration) against pests like *Plutella xylostella* (Diamondback Moth). [3][6][7]

Procedure:

- Leaf Preparation: Punch leaf discs (standard diameter, e.g., 5 cm) from host plants (e.g., Cabbage).

- Dipping: Dip leaf discs for 10 seconds in serial dilutions of the pyrazole derivative (containing 0.1% Triton X-100 as surfactant).
 - Self-Validating Step: Ensure complete wetting of the leaf surface. Air dry on paper towels for 1 hour.
- Infestation: Place 10 3rd-instar larvae on each treated disc in a petri dish lined with moist filter paper.
- Incubation: Maintain at 25°C, 60-70% RH, 16L:8D photoperiod.
- Scoring: Assess mortality at 48 and 72 hours. Larvae are considered dead if they fail to move coordinately when prodded.
- Validity Criteria: Control mortality must be <5%. If >5%, discard and repeat.

Data Interpretation: Recent studies on N-pyridylpyrazole amides show LC50 values as low as 3.27 mg/L against *Mythimna separata*, comparable to commercial standards [5].

Part 4: Herbicidal Applications (HPPD/PPO Inhibition)[8]

Mechanism

Pyrazole herbicides often target HPPD (4-hydroxyphenylpyruvate dioxygenase) or PPO (protoporphyrinogen oxidase).[8]

- HPPD Inhibition: Blocks carotenoid biosynthesis

Chlorophyll destruction

Bleaching symptoms.

- PPO Inhibition: Accumulation of protoporphyrin IX

Reactive Oxygen Species (ROS) generation

Membrane necrosis.

Protocol 4: Post-Emergence Greenhouse Assay

Procedure:

- Planting: Sow weed seeds (e.g., *Digitaria sanguinalis*, *Abutilon theophrasti*) in 10-cm pots containing sandy loam soil. Grow to the 2-3 leaf stage.
- Application: Apply test compounds using a track sprayer calibrated to deliver 400-500 L/ha at 275 kPa pressure.
 - Dosage: Screen initially at 150 g a.i./ha.
- Assessment: Visual rating of injury (0 = no effect, 100 = complete kill) at 14 and 21 days after treatment (DAT).
- Symptoms Check:
 - Bleaching: Indicates HPPD inhibition.[9]
 - Necrotic spots/burning: Indicates PPO inhibition.

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